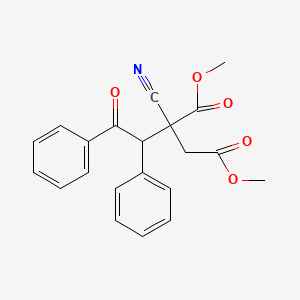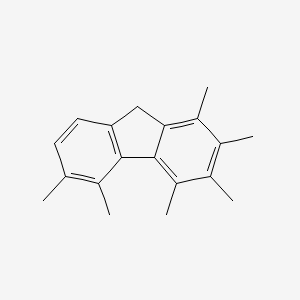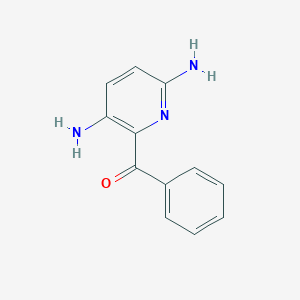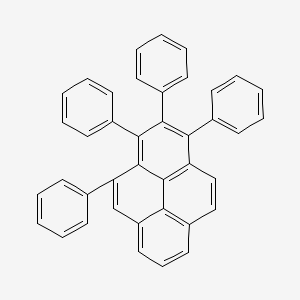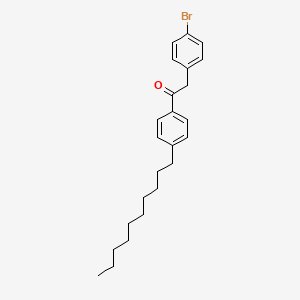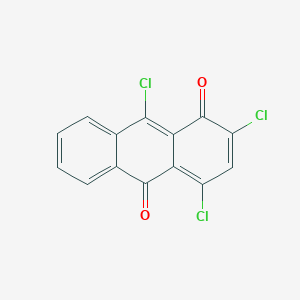
2,4,9-Trichloroanthracene-1,10-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,9-Trichloroanthracene-1,10-dione is a chemical compound belonging to the anthraquinone family. Anthraquinones are known for their diverse applications in dyes, pigments, and various industrial processes. This compound, in particular, is characterized by the presence of three chlorine atoms attached to the anthracene-1,10-dione structure, which imparts unique chemical and physical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,9-Trichloroanthracene-1,10-dione typically involves the chlorination of anthracene-1,10-dione. The process can be carried out using chlorine gas in the presence of a catalyst such as iron(III) chloride. The reaction is usually conducted at elevated temperatures to ensure complete chlorination at the desired positions.
Industrial Production Methods
On an industrial scale, the production of this compound follows similar principles but is optimized for large-scale output. Continuous flow reactors and advanced chlorination techniques are employed to achieve high yields and purity. The use of automated systems ensures consistent quality and minimizes the risk of contamination.
Análisis De Reacciones Químicas
Types of Reactions
2,4,9-Trichloroanthracene-1,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can convert it into less chlorinated or dechlorinated products.
Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce partially or fully dechlorinated anthracenes.
Aplicaciones Científicas De Investigación
2,4,9-Trichloroanthracene-1,10-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various anthraquinone derivatives, which are important in dye and pigment industries.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in designing molecules with specific therapeutic effects.
Industry: It is utilized in the production of high-performance materials, such as organic semiconductors and light-emitting diodes (OLEDs).
Mecanismo De Acción
The mechanism of action of 2,4,9-Trichloroanthracene-1,10-dione involves its interaction with molecular targets and pathways within biological systems. The compound can intercalate into DNA, disrupting replication and transcription processes. Additionally, it may generate reactive oxygen species (ROS) that induce oxidative stress, leading to cell damage and apoptosis.
Comparación Con Compuestos Similares
Similar Compounds
Anthracene-1,10-dione: The parent compound without chlorine substitutions.
2,4-Dichloroanthracene-1,10-dione: A similar compound with two chlorine atoms.
9,10-Dichloroanthracene: Another derivative with chlorine substitutions at different positions.
Uniqueness
2,4,9-Trichloroanthracene-1,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and physical properties. The presence of three chlorine atoms enhances its electron-withdrawing capability, making it a valuable intermediate in various synthetic applications.
Propiedades
Número CAS |
62799-21-7 |
|---|---|
Fórmula molecular |
C14H5Cl3O2 |
Peso molecular |
311.5 g/mol |
Nombre IUPAC |
2,4,9-trichloroanthracene-1,10-dione |
InChI |
InChI=1S/C14H5Cl3O2/c15-8-5-9(16)14(19)11-10(8)13(18)7-4-2-1-3-6(7)12(11)17/h1-5H |
Clave InChI |
BEMGRULTWZUFJI-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C(=C3C(=C(C=C(C3=O)Cl)Cl)C2=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



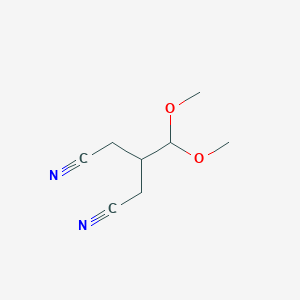
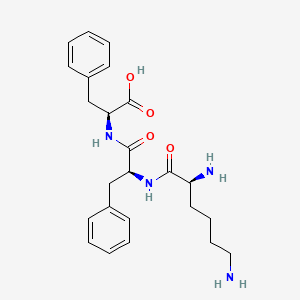
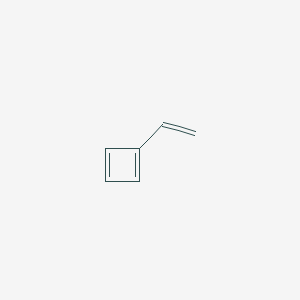
![2-{2-Hydroxy-3-[(2-hydroxyethyl)amino]propoxy}phenol](/img/structure/B14507989.png)

